Fmoc-D-Asn(Trt)-OH

Catalog No.
S746509
CAS No.
180570-71-2
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asn(Trt)-OH

CAS Number

180570-71-2

Product Name

Fmoc-D-Asn(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-D-Asn(Trt)-OH;180570-71-2;N-Fmoc-N'-trityl-D-asparagine;N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine;C38H32N2O5;PubChem12398;SCHEMBL8227161;MolPort-003-986-374;ACT09902;ZINC4544489;ANW-74507;CF-487;CF-493;FC1250;N-alpha-Fmoc-N-beta-trityl-d-asparagine;AK-49511;AN-30572;SC-09359;TC-163252;TL8000769;FT-0660061;ST24048569;V2257;Y-9190;A812548

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Peptide Synthesis:

Fmoc-D-Asn(Trt)-OH, also known as Fmoc-N-(trityl)-D-asparagine, is a key building block used in the solid-phase peptide synthesis (SPPS) . This technique is a cornerstone of peptide chemistry, enabling the production of synthetic peptides with specific amino acid sequences. Fmoc-D-Asn(Trt)-OH contributes an asparagine (Asn) residue, specifically the D-enantiomer, to the growing peptide chain. The "Trt" group (trityl) protects the side chain of the Asn residue during the synthesis process, allowing for selective deprotection and formation of peptide bonds with other amino acids.

Applications in Drug Discovery:

Peptides hold immense potential in drug discovery due to their diverse structures and ability to interact with specific biological targets. Fmoc-D-Asn(Trt)-OH can be utilized to synthesize various peptide-based drugs and drug candidates, including:

  • Enzyme inhibitors: By mimicking the natural substrate of an enzyme, peptides containing D-Asn can competitively inhibit its activity, potentially leading to treatments for various diseases .
  • Antimicrobial peptides: Certain peptides containing D-Asn exhibit antimicrobial properties, making them potential candidates for the development of novel antibiotics .
  • Therapeutic peptides: Peptides containing D-Asn can be designed to target specific biological processes or diseases, offering potential for various therapeutic applications .

Research in Protein Structure and Function:

Fmoc-D-Asn(Trt)-OH can also be employed in research related to protein structure and function. By incorporating D-Asn residues into peptides that mimic specific protein regions, scientists can gain insights into protein-protein interactions and other functional aspects. Additionally, D-peptides, including those containing D-Asn, are often more resistant to proteolysis (enzymatic degradation) compared to their L-enantiomer counterparts, making them valuable tools for studying protein stability and function in living cells .

XLogP3

6.6

Wikipedia

N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine

Dates

Modify: 2023-08-15

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